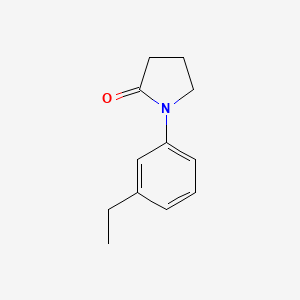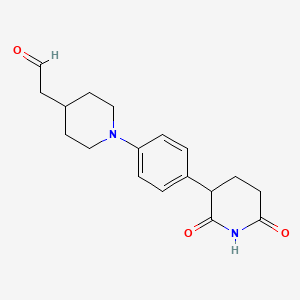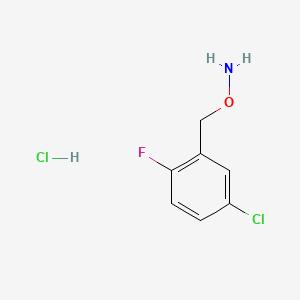
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its unique reactivity and utility in forming oximes and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oximes: Formed by reaction with aldehydes or ketones.
Amines: Formed by reduction reactions.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and other derivatives.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride involves its reactivity with carbonyl compounds to form oximes. The hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage. This reactivity is utilized in various biochemical and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-(4-Fluorobenzyl)hydroxylamine Hydrochloride
Uniqueness
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise modifications and interactions with target molecules.
Properties
Molecular Formula |
C7H8Cl2FNO |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H |
InChI Key |
BRKPGWSRCFADLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
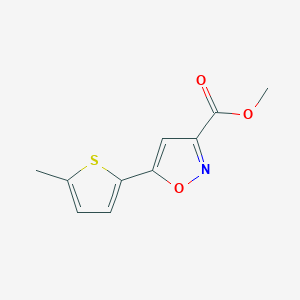
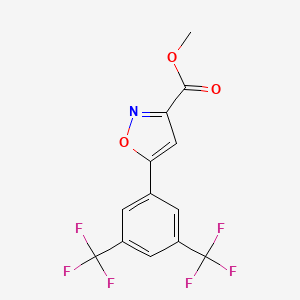
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
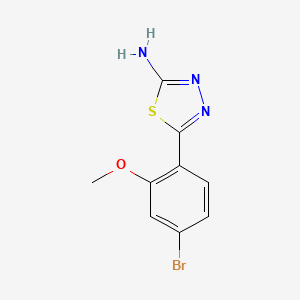
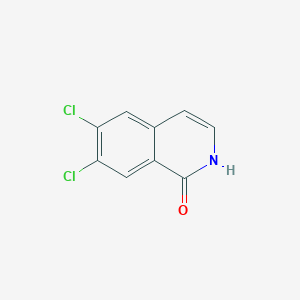



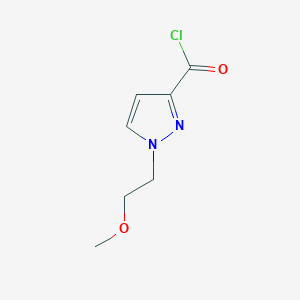
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
